6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
Overview
Description
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is a heterocyclic compound with the molecular formula C7H10Cl2N2 It is a derivative of pyridine and pyrrole, forming a fused bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride typically involves the cyclization of appropriate precursors. One common method starts with 2,3-dicarboxypyridine, which is esterified to form pyridine dicarboxylic acid dimethyl ester. This intermediate is then reduced using sodium borohydride and anhydrous calcium chloride to yield the corresponding diol. The diol undergoes chlorination in the presence of acetonitrile and anhydrous potassium carbonate to form the cyclized product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and scalable. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) and anhydrous calcium chloride (CaCl2) are typically used for reduction reactions.
Substitution: Acetonitrile (CH3CN) and anhydrous potassium carbonate (K2CO3) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride involves its interaction with specific molecular targets. One notable target is the M4 muscarinic acetylcholine receptor, where the compound acts as an allosteric modulator. This interaction can influence the receptor’s activity and has potential implications for the treatment of neurological and psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine: The parent compound without the hydrochloride group.
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine: A structurally similar compound with a different nitrogen arrangement.
Uniqueness
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is unique due to its specific interaction with the M4 muscarinic acetylcholine receptor, which distinguishes it from other similar compounds. Its potential therapeutic applications in neurological and psychiatric disorders further highlight its uniqueness and importance in scientific research .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2.ClH/c1-2-6-4-8-5-7(6)9-3-1;/h1-3,8H,4-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSODEICZBRTGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596814 | |
Record name | 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651558-51-9 | |
Record name | 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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